molecular formula C7H4BrNS B1341622 5-Bromobenzo[c]isothiazole CAS No. 20712-07-6

5-Bromobenzo[c]isothiazole

Cat. No.: B1341622
CAS No.: 20712-07-6
M. Wt: 214.08 g/mol
InChI Key: OZRILMBPXSZJAR-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-Bromobenzo[c]isothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . These interactions are facilitated by the delocalization of π-electrons in the thiazole ring, which enhances its reactivity. Enzymes such as cytochrome P450 may metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular proteins and nucleic acids .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit the activity of certain kinases, leading to alterations in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting cellular proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to enzyme inhibition . This inhibition can disrupt metabolic pathways and cellular processes. Furthermore, this compound may activate or repress gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained inhibition of enzyme activity or prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological activity is detected .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites . These metabolites may further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may utilize organic anion transporters or multidrug resistance proteins to enter and exit cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration . The localization of this compound can determine its biological effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[c]isothiazole typically involves the cyclization of appropriate precursors. One common method is the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers using sulfur sources such as sodium sulfide . Another method involves the Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed approaches due to their efficiency and ability to handle large-scale synthesis. These methods include the use of palladium or rhodium catalysts to facilitate the formation of the isothiazole ring .

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzo[c]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium sulfide and other nucleophiles.

    Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are typically used.

    Electrophilic Substitution: Reagents such as halogens and acids are used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted isothiazoles.

    Cross-Coupling Reactions: Biaryl compounds and other complex structures.

    Electrophilic Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Uniqueness: 5-Bromobenzo[c]isothiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2,1-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRILMBPXSZJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590263
Record name 5-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20712-07-6
Record name 5-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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